

In-depth Technical Guide: PBF-509 Pharmacokinetics and Pharmacodynamics In Vivo

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Compound of Interest		
Compound Name:	PBF-509	
Cat. No.:	B1574666	Get Quote

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Introduction

PBF-509 (also known as taminadenant or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on T lymphocytes.[1][3] By blocking this interaction, **PBF-509** aims to reverse this immunosuppression and reactivate a T-cell-mediated attack on cancer cells.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **PBF-509**, compiled from key preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of **PBF-509** has been characterized in both preclinical rodent models and in human clinical trials, demonstrating its suitability for oral administration.

Human Pharmacokinetics

A Phase I/Ib clinical trial (NCT02403193) in patients with advanced non-small cell lung cancer (NSCLC) provides the most comprehensive human pharmacokinetic data for **PBF-509**.[1][3] Following a single oral dose, taminadenant was rapidly absorbed, with the maximum plasma concentration (Cmax) reached between 0.5 and 3 hours.[1][3] Systemic exposure, as



measured by Cmax and the area under the plasma concentration-time curve (AUC), increased in a more-than-proportional manner with escalating doses from 80 mg to 640 mg, for both single and multiple doses.[1][3]

Repeated twice-daily dosing led to a moderate drug accumulation of approximately 3-fold after one week.[1] The effective half-life at steady-state was observed to range from 7 to 61 hours across the different dose levels.[1] The apparent volume of distribution (Vd/F) was large, ranging from 114 to 1522 L, suggesting extensive distribution of **PBF-509** into extravascular tissues.[1]

Table 1: Human Pharmacokinetic Parameters of PBF-509 (Taminadenant) in NSCLC Patients

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	0.5 - 3 hours	[1][3]
Dose Proportionality (Cmax & AUC)	More than proportional increase with dose (80-640 mg)	[1][3]
Accumulation (multiple doses)	~3-fold after 1 week	[1]
Effective Half-life (t½) at Steady State	7 - 61 hours	[1]
Apparent Volume of Distribution (Vd/F)	114 - 1522 L	[1]

Note: Data is derived from the Phase I/Ib clinical trial NCT02403193.[1][3]

Preclinical Pharmacokinetics

While a dedicated preclinical pharmacokinetic study with full parameters (Cmax, Tmax, AUC) for oral administration in rodents was not identified in the searched literature, the oral activity observed in pharmacodynamic studies in rats suggests adequate bioavailability to elicit a biological response.[4]



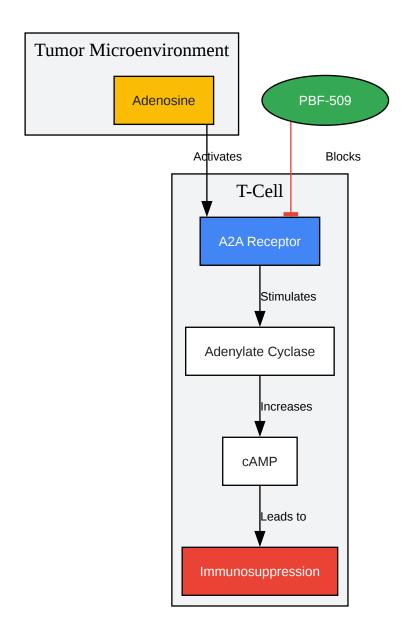
Pharmacodynamics

The pharmacodynamic effects of **PBF-509** have been evaluated in both preclinical models, primarily in the context of movement disorders which also rely on A2A receptor antagonism, and in clinical oncology settings.

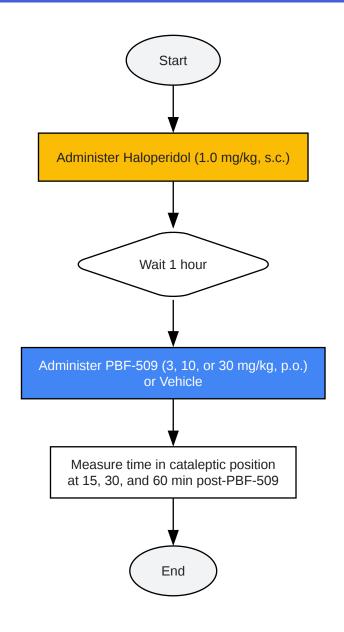
Mechanism of Action and Receptor Engagement

PBF-509 is a non-xanthine derivative that acts as a potent and selective A2A receptor antagonist with a Ki value of 12 nM.[2] The primary mechanism of action involves the blockade of adenosine-mediated signaling, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent downstream immunosuppressive effects.[1][3] In vitro, **PBF-509** has been shown to effectively antagonize A2AR agonist-mediated cAMP accumulation.[1][4]









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References

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